molecular formula C16H17F3N2O2 B5112252 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone

Cat. No.: B5112252
M. Wt: 326.31 g/mol
InChI Key: IBKROSLURNUKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone is a compound that features a trifluoromethyl group, a hydroxy group, and an indazole ring. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and unique structural features .

Preparation Methods

The synthesis of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable indazole derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone can be compared with other compounds featuring trifluoromethyl groups or indazole rings. Similar compounds include:

Properties

IUPAC Name

1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c17-16(18,19)15(23)12-8-4-5-9-13(12)20-21(15)14(22)10-11-6-2-1-3-7-11/h1-3,6-7,12,23H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKROSLURNUKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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